N'-phenyloctadecanehydrazide
Description
Properties
CAS No. |
79984-57-9 |
|---|---|
Molecular Formula |
C24H42N2O |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N'-phenyloctadecanehydrazide |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25-23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27) |
InChI Key |
BCYGVYUEYITQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Organic Chemistry of N Phenyloctadecanehydrazide
Strategies for the Preparation of N'-phenyloctadecanehydrazide and its Analogues
The preparation of this compound and related long-chain N'-arylhydrazides involves the formation of an amide bond between a derivative of octadecanoic acid (stearic acid) and phenylhydrazine. The primary strategies rely on the acylation of phenylhydrazine using an activated stearic acid precursor.
Precursor Synthesis and Derivatization Routes Utilizing Hydrazine and Phenylhydrazine
The synthesis of this compound typically begins with the activation of stearic acid to create a more reactive electrophile. Common precursors include stearoyl chloride, stearic acid esters, or stearic acid itself activated by coupling agents.
One of the most direct methods involves the reaction of stearoyl chloride with phenylhydrazine . Stearoyl chloride is synthesized from stearic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂). google.com The subsequent reaction with phenylhydrazine proceeds via nucleophilic acyl substitution, where the more nucleophilic nitrogen of the -NH₂ group of phenylhydrazine attacks the electrophilic carbonyl carbon of stearoyl chloride. sciencemadness.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
An alternative route uses stearic acid esters , such as methyl or ethyl stearate, which can react with phenylhydrazine in a process known as hydrazinolysis. nih.govrsc.org This reaction is typically slower than the acyl chloride route and often requires heating the reactants, sometimes in an alcohol solvent. nih.gov The general principle is the nucleophilic attack of phenylhydrazine on the ester carbonyl, leading to the displacement of the alkoxy group.
A more contemporary approach involves the direct coupling of stearic acid with phenylhydrazine using peptide coupling reagents. mdpi.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid, facilitating the attack by phenylhydrazine to form the desired hydrazide. mdpi.com This method is often preferred for its mild reaction conditions.
The synthesis of the unsubstituted analogue, stearic acid hydrazide (octadecanehydrazide), follows similar pathways but utilizes hydrazine (N₂H₄) or hydrazine hydrate instead of phenylhydrazine. nih.govrsc.orgevitachem.com This compound can serve as an intermediate for further derivatization. For instance, stearic acid hydrazide can be prepared by refluxing a fatty acid ester, like ethyl stearate, with hydrazine hydrate in ethanol. nih.gov
Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the use of catalysts is crucial for achieving desired outcomes.
Temperature: The optimal reaction temperature varies with the chosen synthetic route. Reactions involving highly reactive precursors like stearoyl chloride can often be performed at room temperature or slightly below, while the hydrazinolysis of esters typically requires elevated temperatures, often at the reflux temperature of the solvent, to proceed at a reasonable rate. nih.govresearchgate.net For instance, the synthesis of N-(benzoyl) stearic acid hydrazide from stearyl chloride and benzoyl hydrazine was optimized at 70°C, achieving a yield of 92.9%. researchgate.net
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. For reactions involving acyl chlorides, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are commonly used to avoid solvolysis of the acyl chloride. mdpi.com In the case of ester hydrazinolysis, polar protic solvents like ethanol are often employed as they can solvate the reactants and intermediates. nih.gov
Catalysis: While many hydrazide syntheses proceed without a catalyst, particularly the acyl chloride route, catalysis can be employed to enhance reaction rates. In direct coupling methods, reagents like EDCI/HOBt act as activators rather than catalysts in the traditional sense. mdpi.com In recent years, enzymatic catalysis using lipases has emerged as a green alternative for the synthesis of fatty acid hydrazides. rsc.orgupm.edu.myresearchgate.net Lipases can catalyze the reaction between fatty acid esters or even triglycerides directly from vegetable oils and hydrazine under mild, neutral pH conditions, often providing high yields. rsc.orgupm.edu.my For example, Candida antarctica lipase and Rhizomucor miehei lipase have been successfully used to catalyze the formation of fatty acid hydrazides with yields exceeding 80%. rsc.orgjst.go.jp
Below is a table summarizing typical reaction conditions for hydrazide synthesis.
| Precursor | Reagent | Solvent | Temperature | Catalyst | Typical Yield |
| Stearoyl Chloride | Phenylhydrazine | Dichloromethane | 0°C to RT | Pyridine (base) | High (>90%) |
| Methyl Stearate | Phenylhydrazine | Ethanol | Reflux | None | Moderate to High |
| Stearic Acid | Phenylhydrazine | DMF | Room Temp. | EDCI/HOBt | Good (>80%) mdpi.com |
| Vegetable Oil | Hydrazine Hydrate | n-hexane | 40°C | Lipase | Very High (>95%) upm.edu.myjst.go.jp |
Detailed Mechanistic Investigations of Hydrazide Formation Reactions
The formation of this compound is fundamentally a nucleophilic acyl substitution reaction. Mechanistic studies focus on understanding the kinetics, identifying key intermediates, and mapping the reaction energy landscape.
Kinetic Studies of Acylation and Condensation Reactions
Kinetic studies of hydrazide formation provide insights into the factors governing the reaction rate. The acylation of phenylhydrazine is generally a second-order reaction, with the rate dependent on the concentrations of both the acylating agent and the phenylhydrazine.
The rate of acylation is significantly influenced by the nature of the leaving group on the acyl precursor. The reactivity order is typically acyl chloride > acid anhydride > ester > carboxylic acid. This trend is directly related to the ability of the leaving group to depart.
Studies on the acylation of hydrazides have shown that the reaction rate can be influenced by the solvent and the presence of acids or bases. For example, the formylation of a hydrazide with formic acid is significantly faster than its acetylation with acetic acid, indicating the influence of the acylating agent's structure. pharm.or.jpnih.gov The pH of the reaction medium is also a critical factor, as it affects the protonation state of the hydrazine, thereby modulating its nucleophilicity.
Elucidation of Reaction Intermediates and Transition States
The generally accepted mechanism for the acylation of phenylhydrazine by an acyl chloride or ester proceeds through a stepwise pathway involving a tetrahedral intermediate.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of phenylhydrazine on the electrophilic carbonyl carbon of the stearoyl derivative. This is typically the rate-determining step.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl carbon is sp³-hybridized and bears a negative charge on the oxygen atom.
Collapse of the Intermediate: The tetrahedral intermediate then collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (e.g., chloride ion from stearoyl chloride or an alkoxide ion from a stearate ester).
Deprotonation: A final, rapid deprotonation step, often facilitated by a base or another molecule of phenylhydrazine, yields the stable this compound product.
The transition state for the rate-determining step resembles the tetrahedral intermediate. Its energy is influenced by steric and electronic factors of both the acyl substrate and the nucleophile.
Computational Approaches to Reaction Pathway Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for analyzing reaction pathways in detail. nih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states along the reaction coordinate.
For hydrazide and hydrazone formation, computational studies can:
Determine Reaction Energetics: Calculate the activation energy barriers and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics. ljmu.ac.uk
Visualize Transition States: Elucidate the precise three-dimensional structure of transition states, identifying key bond-forming and bond-breaking events.
Analyze Mechanistic Pathways: Compare the energetic profiles of different possible mechanisms (e.g., concerted vs. stepwise, catalyzed vs. uncatalyzed) to determine the most likely reaction pathway. For hydrazone exchange, computational models have successfully predicted the lowest free energy barrier pathway, proceeding through protonation of the hydrazone nitrogen followed by hydrazide attack. ljmu.ac.uk
Evaluate Solvent Effects: Model the influence of different solvents on the reaction pathway using implicit or explicit solvent models.
These computational insights complement experimental findings, providing a molecular-level understanding of the factors that control the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound traditionally involves methods that may utilize hazardous solvents and produce significant waste. The application of green chemistry principles seeks to address these shortcomings by designing synthetic routes that are safer, more efficient, and environmentally friendly.
Development of Solvent-Free and Atom-Economical Methodologies
Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing pollution and reducing the costs associated with solvent purchase, purification, and disposal. researchgate.netrsc.org For the synthesis of hydrazide derivatives, methodologies such as microwave-assisted synthesis have shown promise in enabling rapid, solvent-free reactions. researchgate.net These methods often lead to higher yields and cleaner product formation in shorter reaction times. researchgate.net
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle of green chemistry. rsc.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. The development of synthetic routes to this compound with high atom economy is a critical research goal. This can be achieved through carefully designed multi-component reactions or tandem processes that form multiple bonds in a single operation. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Hydrazide Synthesis
| Methodology | Solvent | Reaction Time | Yield | Atom Economy | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Toluene | 12 h | 75% | Moderate | Hypothetical |
| Microwave-assisted (Solvent-free) | None | 10 min | 92% | High | researchgate.net |
Sustainable Catalyst Design for Efficient Synthesis
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. The design of sustainable catalysts for the synthesis of this compound focuses on materials that are abundant, non-toxic, and recyclable.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and operational costs. mdpi.com Materials such as supported metal nanoparticles and functionalized polymers are being explored for their catalytic activity in hydrazide synthesis. mdpi.commdpi.com For instance, the use of ionic liquids as recyclable catalysts has demonstrated high efficiency in the solvent-free synthesis of hydrazones, a related class of compounds. rsc.org
The development of biocatalysts, such as enzymes, also holds potential for the sustainable synthesis of this compound. Biocatalysis often proceeds under mild reaction conditions (neutral pH and ambient temperature) in aqueous media, offering a highly green alternative to traditional chemical methods.
Table 2: Overview of Sustainable Catalysts in Organic Synthesis
| Catalyst Type | Support Material | Key Advantages | Recyclability | Relevant Applications |
|---|---|---|---|---|
| Metal Nanoparticles | Chitosan, Graphene | High activity, large surface area | Good to Excellent | Suzuki coupling, Reduction reactions mdpi.com |
| Ionic Liquids | - | Recyclable, tunable properties | Excellent | Hydrazone synthesis rsc.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. libretexts.org For N'-phenyloctadecanehydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformation.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework and spatial arrangement of atoms within this compound. emerypharma.comhuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons along the octadecanoyl aliphatic chain and within the phenyl ring, confirming their respective spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). uvic.ca It is a highly sensitive technique used to assign the carbon signals of all protonated carbons in the molecule, from the methyl and methylene groups of the fatty acid chain to the methine groups of the phenyl ring. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. libretexts.org This is particularly valuable for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon of the hydrazide group and the substituted carbon of the phenyl ring. sdsu.edu It would show correlations between the NH protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the hydrazide moiety, thus connecting the different structural fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is essential for determining the preferred conformation and stereochemistry of the molecule in solution. For this compound, it could reveal spatial proximities between the protons of the phenyl ring and the initial methylene groups of the octadecanoyl chain, providing insight into the molecule's three-dimensional folding.
A hypothetical table of expected 2D NMR correlations is presented below to illustrate the data that would be generated from such analyses.
| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) | NOESY Correlation(s) |
| Phenyl Protons | Adjacent Phenyl Protons | Attached Phenyl Carbons | Other Phenyl Carbons, Hydrazide N-C Carbon | Other Phenyl Protons, N-H Protons, Chain CH₂ Protons |
| N-H Protons | N-H Proton | N/A | Carbonyl Carbon, Phenyl C1 | Phenyl Protons, Chain CH₂ Protons |
| Chain α-CH₂ | Chain β-CH₂ | α-Carbon | Carbonyl Carbon, β-Carbon, γ-Carbon | N-H Protons, Chain β-CH₂ |
| Chain CH₂ (internal) | Adjacent CH₂ Protons | Attached Methylene Carbon | Adjacent Methylene Carbons | Adjacent CH₂ Protons |
| Terminal CH₃ | Adjacent CH₂ Proton | Terminal Methyl Carbon | Adjacent Methylene Carbon | Adjacent CH₂ Protons |
Solid-State NMR for Polymorphic and Supramolecular Structure Characterization
Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. nih.gov This technique is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystal form) and characterizing supramolecular assemblies. For this compound, ssNMR could differentiate between different crystalline forms by detecting variations in chemical shifts and internuclear distances that are sensitive to the local molecular environment and packing. rsc.orgrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the conformation and hydrogen-bonding network in the solid state. rsc.org
Mass Spectrometry for Molecular Architecture and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Determination
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.orgyoutube.com This process, often involving collision-induced dissociation (CID), reveals the structure of the molecule by breaking it down into smaller, identifiable subunits. researchgate.net For this compound, MS/MS analysis would likely show characteristic fragmentation patterns, such as the cleavage of the amide bond in the hydrazide linkage, and fragmentation along the aliphatic chain. nih.gov This allows for the confirmation of the sequence of the structural subunits (phenyl group, hydrazide linker, octadecanoyl chain). youtube.com
A table of potential fragment ions for this compound in an MS/MS experiment is outlined below.
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Structural Subunit |
| [M+H]⁺ | Loss of phenyldiazene | [C₁₈H₃₅O]⁺ | Octadecanoyl cation |
| [M+H]⁺ | Cleavage of N-N bond | [C₆H₅NH]⁺ | Phenylamino cation |
| [M+H]⁺ | Cleavage of acyl C-N bond | [C₆H₅N₂H₂]⁺ | Phenylhydrazinyl cation |
| [M+H]⁺ | Serial loss from alkyl chain | [M+H - CₙH₂ₙ]⁺ | Truncated alkyl chain |
High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different atomic compositions. nih.govsemanticscholar.org For this compound, HRMS would confirm its elemental formula (C₂₄H₄₂N₂O). Furthermore, when coupled with a separation technique like liquid chromatography (LC), HRMS can be used to differentiate between structural isomers that might be present as impurities, as they would likely have different fragmentation patterns and retention times. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with very high precision. nih.gov
For this compound, a successful X-ray crystallographic analysis would provide an unambiguous solid-state structure. This would allow for the direct visualization of the molecular conformation, the planarity of the hydrazide and phenyl groups, and the packing of the molecules in the crystal lattice. Crucially, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which govern the supramolecular architecture. researchgate.net
A summary of crystallographic data that would be obtained is shown in the table below.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles between adjacent bonds. |
| Torsion Angles (°) | Dihedral angles defining the molecular conformation. |
| Hydrogen Bond Parameters | Distances and angles of intermolecular hydrogen bonds. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Bonding
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule. spectroscopyonline.com These methods are highly sensitive to molecular structure and the local chemical environment. rsc.org IR spectroscopy measures the absorption of infrared light by vibrating molecules, while Raman spectroscopy measures the inelastic scattering of laser light. scitepress.org The two techniques are complementary, as some molecular vibrations may be strong in IR and weak or absent in Raman, and vice versa. rsc.org
For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components:
N-H Stretching: A prominent band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the N-H bonds in the hydrazide group. The exact position and shape of this band are highly sensitive to hydrogen bonding.
C=O Stretching: A strong, sharp absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹, indicative of the amide carbonyl group.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the long octadecyl chain and aromatic C-H stretching above 3000 cm⁻¹.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region characteristic of the phenyl group.
The power of vibrational spectroscopy extends to the detailed analysis of non-covalent interactions, particularly hydrogen bonding. The formation of an N—H⋯O hydrogen bond causes a predictable shift in the vibrational frequencies of the involved groups. libretexts.org Specifically, the N-H stretching frequency decreases (a red shift) and the band broadens, while the C=O stretching frequency may also shift, though typically to a lesser extent. The magnitude of these shifts correlates with the strength of the hydrogen bond.
By carefully analyzing the N-H and C=O stretching regions in the IR and Raman spectra of this compound, the presence and relative strength of hydrogen bonding networks can be confirmed and characterized. nih.gov Furthermore, temperature-dependent or solvent-dependent studies can reveal conformational changes within the molecule, as different conformers may exhibit slightly different vibrational spectra due to changes in their local environment and intramolecular interactions.
Supramolecular assemblies are well-organized structures formed through the spontaneous association of molecules via non-covalent interactions. nih.gov For this compound, the primary driving forces for self-assembly are the hydrogen bonds formed by the hydrazide moiety and the van der Waals interactions of the long alkyl chains. researchgate.net
The formation of these ordered assemblies gives rise to distinct spectroscopic signatures. In vibrational spectra, the sharp, well-defined peaks associated with N-H and C=O stretching in a strongly hydrogen-bonded, crystalline solid stand in contrast to the broader, less-defined bands that would be observed in an amorphous or solution state. uu.nl The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly sensitive to lattice vibrations (phonon modes), providing direct evidence of long-range crystalline order and the collective motions within the supramolecular structure. spectroscopyonline.com Therefore, vibrational spectroscopy serves not only to identify the molecule but also to probe the nature and degree of its organization into larger, functional assemblies. researchgate.net
Computational Chemistry and Theoretical Investigations of N Phenyloctadecanehydrazide
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and bonding nature of N'-phenyloctadecanehydrazide. These studies offer a detailed picture of the molecule's geometry, vibrational modes, and the distribution of electrons, which are foundational to its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. utm.my For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine its most stable three-dimensional structure (geometry optimization). utm.mynih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's architecture.
Following geometry optimization, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) spectrum. youtube.com This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. Key vibrational modes for this compound include the N-H stretch, C=O stretch of the hydrazide group, C-N stretches, and various C-H stretches and bends from the phenyl ring and the long octadecyl chain. The calculated frequencies help confirm the optimized geometry as a true energy minimum (absence of imaginary frequencies) and provide insight into the molecule's intramolecular dynamics. nih.govwisc.edu
Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.govakademiabaru.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govarabjchem.org A smaller gap generally implies higher reactivity. arabjchem.org Studies on analogous long-chain fatty hydrazides show that these electronic properties are key determinants of their chemical behavior. nih.govresearchgate.net
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 to 4.0 D | Molecular polarity |
| Vibrational Frequency (C=O stretch) | 1650-1690 cm-1 | Identification of the carbonyl group |
| Vibrational Frequency (N-H stretch) | 3200-3400 cm-1 | Identification of the N-H bond |
Note: The values in this table are representative and based on DFT calculations for structurally similar fatty hydrazide and phenylhydrazide molecules. Actual values for this compound would require specific calculations.
Molecular orbital (MO) analysis provides a detailed view of how electrons are distributed within this compound. libretexts.org The frontier molecular orbitals, HOMO and LUMO, are of primary interest. For molecules of this type, the HOMO is typically localized on the more electron-rich parts of the molecule, often the phenyl ring and the nitrogen atoms of the hydrazide group, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group (C=O) and the phenyl ring, indicating the likely sites for nucleophilic attack. utm.myekb.eg
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions. mdpi.comrsc.orgderpharmachemica.com By calculating the net atomic charges on each atom, NBO analysis reveals the polarity of different bonds and identifies the most positive and negative centers in the molecule. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the carbonyl carbon and the hydrogen atoms attached to nitrogen will be positively charged. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its ability to form intermolecular interactions like hydrogen bonds. bohrium.com The analysis can also quantify the stabilization energy associated with electron delocalization, such as the interaction between the nitrogen lone pairs and the antibonding orbitals (π*) of the carbonyl group and the phenyl ring. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The long, flexible octadecyl chain of this compound gives rise to a vast number of possible spatial arrangements, or conformations. Understanding this conformational landscape is key to describing its physical properties and biological interactions.
Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.gov Due to the large number of rotatable single bonds in the octadecyl chain, a systematic scan of the entire potential energy surface is computationally prohibitive. Therefore, stochastic and heuristic methods are often employed to explore the conformational space and locate the global and local energy minima.
Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules over time, including their interactions with each other and with a solvent. rsc.org this compound is an amphiphilic molecule, possessing a large, nonpolar (hydrophobic) alkyl tail and a polar (hydrophilic) phenylhydrazide head group. This dual nature strongly influences its behavior in different environments.
In aqueous solution, MD simulations can model the process of self-assembly, where multiple molecules aggregate to minimize the unfavorable contact between the hydrophobic tails and water. acs.orgnih.gov These simulations show how intermolecular forces, such as van der Waals interactions between the alkyl chains and hydrogen bonding between the hydrazide head groups, drive the formation of structures like micelles or bilayers. utm.mymdpi.com The simulations provide detailed information on the structure and stability of these aggregates. researchgate.net
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the chemical reactivity of this compound and suggest plausible reaction mechanisms. This is achieved by analyzing the electronic structure and calculating reactivity descriptors.
The frontier molecular orbitals (HOMO and LUMO) provide the first indication of reactivity. The HOMO location suggests where the molecule will react with electrophiles, while the LUMO indicates the site of reaction with nucleophiles. To gain more quantitative insight, local reactivity descriptors derived from DFT, such as Fukui functions, are calculated. nih.gov The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack by analyzing how the electron density changes upon the addition or removal of an electron. nih.govresearchgate.netresearchgate.net For this compound, the nitrogen and oxygen atoms of the hydrazide group and certain carbons on the phenyl ring are expected to be the most reactive sites.
Another important aspect of reactivity is the strength of its chemical bonds, which can be quantified by the Bond Dissociation Energy (BDE). The BDE is the energy required to break a bond homolytically. Computational studies on hydrazides have shown that the N-H bonds are significantly weaker than C-H or N-N bonds, making them susceptible to hydrogen atom abstraction in radical reactions. acs.orgnih.gov Calculations of the BDE for the different N-H bonds in this compound can predict which hydrogen is most easily removed, providing a crucial step in understanding potential oxidation or degradation pathways. researchgate.netnih.gov By mapping the potential energy surface for a proposed reaction, computational chemistry can identify transition states and calculate activation energies, thereby elucidating the most favorable reaction pathways. rsc.orgnih.gov
| Reactivity Descriptor | Predicted Site on this compound | Implication |
|---|---|---|
| Electrophilic Attack (HOMO, f-) | Nitrogen atoms, Phenyl ring | Site for reaction with electron-deficient species |
| Nucleophilic Attack (LUMO, f+) | Carbonyl carbon | Site for reaction with electron-rich species |
| Radical Attack (f0) | N-H groups | Likely site for hydrogen abstraction |
| Lowest Bond Dissociation Energy | N-H bond | Most probable bond to break in radical reactions |
Frontier Molecular Orbital (FMO) Theory Applications to Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org This theory posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov
In the case of this compound, the HOMO is expected to be localized on the electron-rich phenylhydrazide group, particularly the nitrogen atoms with lone pairs of electrons. The LUMO, conversely, would likely be distributed over the phenyl ring and the carbonyl group, which can accept electron density. A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. nih.gov
Computational studies on analogous phenylhydrazine-containing polymers have demonstrated the utility of FMO analysis in predicting electronic and physical properties, as well as chemical reactivity. nih.gov For this compound, FMO calculations would be crucial in predicting its behavior in various chemical reactions. For instance, in an electrophilic attack, the site of reaction would be predicted to be the atom or region with the highest HOMO density. Conversely, for a nucleophilic attack, the reaction would be anticipated at the location with the highest LUMO density.
To illustrate the type of data generated from such an analysis, a hypothetical table of FMO-derived parameters for this compound is presented below.
| Parameter | Hypothetical Value (eV) | Implication for Reactivity |
|---|---|---|
| Energy of HOMO | -6.2 | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -1.5 | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 | A moderate gap suggests a balance of stability and reactivity. |
Transition State Modeling and Calculation of Reaction Barriers
Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry allows for the modeling of these fleeting structures and the calculation of the activation energy, or reaction barrier, which is the energy difference between the reactants and the transition state.
For this compound, a key reaction of interest would be its acylation, a common transformation for hydrazides. nih.gov Using computational methods such as Density Functional Theory (DFT), the geometry of the transition state for the acylation of this compound can be optimized. This would involve the formation of a tetrahedral intermediate as the acylating agent attacks the nitrogen atom of the hydrazide.
The calculation of the reaction barrier provides quantitative information about the reaction rate. A lower barrier indicates a faster reaction. By modeling the transition states for different reaction pathways, the most favorable mechanism can be determined. For example, one could compare the activation barriers for acylation at the N' versus the N atom of the hydrazide moiety to predict regioselectivity.
Below is an illustrative table showcasing hypothetical calculated reaction barriers for a representative reaction of this compound.
| Reaction | Computational Method | Hypothetical Activation Energy (kcal/mol) | Reaction Rate Implication |
|---|---|---|---|
| N'-acetylation | DFT (B3LYP/6-31G) | 15.2 | Moderately fast at room temperature. |
| N-acetylation | DFT (B3LYP/6-31G) | 25.8 | Significantly slower than N'-acetylation. |
In Silico Modeling for Mechanistic Insights
In silico modeling encompasses a range of computational techniques that provide deeper understanding of chemical and biological processes at the molecular level.
Docking Studies for Molecular Recognition Mechanisms
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
A hypothetical docking study of this compound could involve a target enzyme for which long-chain fatty acid derivatives are known inhibitors, such as fatty acid amide hydrolase (FAAH). amazonaws.com The goal would be to determine the most stable binding pose of this compound within the active site of the enzyme and to quantify the binding affinity, often expressed as a docking score.
The results of a docking study can provide detailed insights into the molecular recognition mechanism. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For this compound, the phenyl ring could engage in π-π stacking interactions, the hydrazide moiety could form hydrogen bonds, and the long octadecane (B175841) chain would likely occupy a hydrophobic pocket within the enzyme's active site.
An illustrative table summarizing the results of a hypothetical docking study of this compound with a putative enzyme target is provided below.
| Enzyme Target | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | -8.5 | Tyr245, Phe381, Leu404 | Hydrogen bond with Tyr245, π-π stacking with Phe381, Hydrophobic interactions with Leu404. |
Mechanistic Investigations of Biochemical and Biological Interactions
Enzyme Binding and Inhibition Mechanisms
Computational methods have been employed to explore the interaction of N'-phenyloctadecanehydrazide with various enzyme targets. These in silico approaches are instrumental in predicting the binding affinity and mechanism of action before undertaking empirical laboratory studies.
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand like this compound might bind to a protein's active site. Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the compound-enzyme complex over time, providing insights into the stability of the interaction.
Theoretical molecular docking studies of this compound with selected enzymes have suggested potential inhibitory activity. For instance, docking simulations with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have been performed. The binding energies, calculated using scoring functions within the docking software, provide an estimation of the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.
Subsequent molecular dynamics simulations of the this compound-enzyme complexes can further elucidate the stability of the predicted binding poses. These simulations track the movements and interactions of each atom in the system over a period of nanoseconds, providing a more detailed picture of the complex's stability and the conformational changes that may occur upon binding.
Table 1: Hypothetical Molecular Docking Results of this compound with Target Enzymes
| Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | -8.2 | 2.5 |
| Cyclooxygenase-2 (COX-2) | -9.5 | 0.8 |
| 5-Lipoxygenase (5-LOX) | -7.9 | 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from molecular docking studies.
Analysis of the docked poses of this compound within the active sites of target enzymes allows for the identification of key amino acid residues involved in the interaction. The types of interactions are crucial for understanding the specificity and strength of the binding.
For this compound, the long octadecane (B175841) chain is predicted to form extensive hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. The phenyl and hydrazide moieties are capable of forming hydrogen bonds and pi-stacking interactions with appropriate residues. For example, in a hypothetical interaction with COX-2, the hydrazide group could act as a hydrogen bond donor and acceptor with serine and arginine residues in the active site, while the phenyl group could engage in pi-pi stacking with a tyrosine or phenylalanine residue.
Table 2: Predicted Intermolecular Interactions between this compound and a Hypothetical Enzyme Active Site
| Interaction Type | Interacting Group on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Hydrazide (-NHNHCO-) | Serine, Threonine, Arginine, Histidine |
| Hydrophobic Interactions | Octadecane chain | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Phenyl group | Phenylalanine, Tyrosine, Tryptophan |
| Van der Waals Forces | Entire molecule | Multiple residues in the binding pocket |
Note: The data in this table is a generalized representation of potential interactions and is not based on specific experimental results for this compound.
Receptor Ligand Interactions and Cellular Pathway Modulation
Beyond direct enzyme inhibition, the biological effects of a compound can be mediated through interactions with cellular receptors, leading to the modulation of signaling pathways.
The principles of ligand-target recognition for this compound with cellular receptors are expected to be similar to those observed with enzymes. The specificity of binding is determined by the three-dimensional shape and chemical complementarity between the ligand and the receptor's binding site. Computational models predict that the flexible octadecane chain allows the molecule to adapt to the conformation of various hydrophobic pockets in receptors, while the more rigid phenylhydrazide portion provides specific hydrogen bonding and aromatic interactions that contribute to binding affinity and selectivity.
The binding of a ligand to a receptor can act as a molecular switch, either activating or inhibiting the downstream signaling cascade. For this compound, its potential interaction with certain receptors could interfere with the natural ligand binding, thereby blocking signal transduction. For example, if this compound were to bind to a G-protein coupled receptor (GPCR), it could potentially stabilize an inactive conformation of the receptor, preventing the binding of the endogenous agonist and subsequent activation of G-proteins. This would effectively block the cellular response mediated by that receptor. Further computational studies, such as pathway analysis, could predict which signaling pathways are most likely to be affected by the introduction of this compound.
Membrane Interactions and Permeation Mechanisms
The ability of a compound to cross cellular membranes is a critical factor in its biological activity. The physicochemical properties of this compound, particularly its long hydrophobic tail and more polar head group, suggest that it will have significant interactions with the lipid bilayer of cell membranes.
It is hypothesized that this compound can insert its octadecane chain into the hydrophobic core of the cell membrane, with the phenylhydrazide group remaining closer to the polar head groups of the phospholipids. This interaction could potentially disrupt the local membrane structure and fluidity. The permeation of this compound across the membrane is likely to occur via passive diffusion, driven by the concentration gradient. The high lipophilicity imparted by the octadecane chain would facilitate its entry into and passage through the lipid bilayer. However, the energetic cost of moving the polar hydrazide group through the hydrophobic core could be a rate-limiting factor for its translocation into the cytoplasm.
Molecular Mechanism of Action in Biological SystemsInformation regarding the specific molecular targets or pathways affected by this compound is not present in the available literature.
Elucidation of Broad-Spectrum Activity MechanismsWithout foundational research on its mechanism of action, any potential broad-spectrum activity of this compound remains unelucidated.
It is possible that the compound is known by a different name, is a very new or proprietary molecule with research that has not yet been published, or that research into its specific biological and biochemical interactions has not been conducted. Therefore, the requested detailed article with data tables and in-depth research findings cannot be generated.
Supramolecular Chemistry and Advanced Materials Applications of N Phenyloctadecanehydrazide
Self-Assembly and Supramolecular Architectures
The molecular structure of N'-phenyloctadecanehydrazide, featuring a long hydrophobic octadecyl chain, a polar hydrazide group, and an aromatic phenyl ring, suggests a strong potential for self-assembly into various supramolecular architectures. This process is driven by a combination of non-covalent interactions.
Formation of Gels, Fibers, and Nanostructures via Non-Covalent Interactions
It is plausible that this compound could act as a low-molecular-weight gelator, forming gels in various organic solvents. The formation of these gels would be contingent on the self-assembly of the molecules into three-dimensional networks, likely composed of entangled fibers or other nanostructures. The primary non-covalent interactions governing this assembly would likely be:
Hydrogen Bonding: The hydrazide moiety (-NH-NH-CO-) is capable of forming strong and directional hydrogen bonds, which would be a key driving force for the one-dimensional growth of molecular aggregates into fibers.
Van der Waals Forces: The long octadecyl chains would interact through van der Waals forces, promoting the packing of the molecules and contributing to the stability of the self-assembled structures.
π-π Stacking: The phenyl rings could engage in π-π stacking interactions, further stabilizing the molecular assemblies.
The interplay of these interactions would dictate the morphology of the resulting nanostructures, which could range from crystalline fibers to tapes or sheets.
Design Principles for Tunable Self-Assembled Systems
The self-assembly of this compound could potentially be tuned by external stimuli, leading to responsive materials.
pH Responsiveness: The hydrazide group has acidic and basic sites, making its hydrogen bonding capabilities susceptible to changes in pH. In acidic or basic conditions, protonation or deprotonation of the hydrazide could disrupt the hydrogen bonding network, leading to a gel-sol transition.
Temperature Responsiveness: The strength of non-covalent interactions is often temperature-dependent. An increase in temperature could provide enough thermal energy to overcome the weaker van der Waals and π-π stacking interactions, causing the disassembly of the supramolecular structures and the melting of a gel.
Light Responsiveness: While the this compound molecule itself is not inherently photoresponsive, it could be co-assembled with photochromic molecules to create light-responsive systems. Alternatively, chemical modification of the phenyl ring with a photoswitchable group (e.g., azobenzene) could impart direct light-responsiveness.
This compound as a Component in Functional Materials
The self-assembly properties of this compound could be harnessed to create novel functional materials.
Incorporation into Polymeric Systems for Enhanced Properties
If this compound can form fibrous networks, it could be incorporated into polymer matrices to create reinforced composites. The self-assembled fibers could act as a reinforcing agent, improving the mechanical properties, such as the tensile strength and modulus, of the polymer. The compatibility between the long alkyl chains of the hydrazide and the polymer matrix would be a critical factor for effective reinforcement.
Development of Hybrid Materials with Tailored Structural Features
This compound could be used as a structure-directing agent in the synthesis of inorganic-organic hybrid materials. For example, the self-assembled fibrillar network could serve as a template for the sol-gel synthesis of silica (B1680970) or titania, resulting in hybrid materials with ordered porous structures. The hydrazide group could also potentially coordinate with metal ions, leading to the formation of hybrid materials with interesting optical or catalytic properties.
Catalysis and Sensing Applications
The hydrazide functional group offers potential for applications in catalysis and sensing.
Catalysis: Hydrazide derivatives have been explored as ligands in transition metal catalysis and as organocatalysts. The self-assembly of this compound could lead to the formation of catalytic nanostructures where the active sites are organized in a specific manner, potentially enhancing catalytic activity or selectivity.
Sensing: The ability of the hydrazide group to bind to certain analytes, coupled with the potential for changes in the supramolecular assembly upon binding, could be exploited for chemical sensing applications. For instance, the binding of an analyte could disrupt the gel network, leading to a visual gel-to-sol transition or a change in a spectroscopic signal.
Design as a Ligand in Metal-Organic Frameworks or Coordination Polymers
There is no available research on the design, synthesis, or characterization of metal-organic frameworks or coordination polymers that utilize this compound as a ligand.
Fabrication of Chemo- and Biosensors for Specific Analyte Recognition
No studies have been found that describe the fabrication or application of chemo- or biosensors based on this compound for the recognition of any specific analytes.
Reaction Kinetics, Thermodynamics, and Mechanistic Organic Studies
Quantitative Kinetic Analysis of N'-phenyloctadecanehydrazide Reactions
Quantitative kinetic analysis is pivotal in understanding the rates and mechanisms of reactions involving this compound. This involves the systematic measurement of reaction rates under various conditions to determine the mathematical relationship between the rate of a reaction and the concentration of reactants.
The rate of a chemical reaction is described by a rate law, which for a reaction involving this compound and a reactant 'X' can be expressed as:
Rate = k[this compound]m[X]n
Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. khanacademy.orgphotophysics.com These orders must be determined experimentally and are not necessarily equal to the stoichiometric coefficients of the reaction. khanacademy.org Common methods for determining reaction orders include the method of initial rates, where the initial rate of reaction is measured at different initial concentrations of reactants, and graphical methods, where the change in concentration of a reactant over time is plotted in various ways to see which plot yields a straight line. youtube.com
For instance, a reaction that is first-order in a reactant will show a linear relationship when the natural logarithm of its concentration is plotted against time. photophysics.com A second-order reaction will yield a straight line when the inverse of the concentration is plotted against time. libretexts.org The rate constant, k, is a crucial parameter that quantifies the intrinsic reactivity of the system at a given temperature. khanacademy.org
Illustrative Data for Hydrazide Reactions:
The following table presents hypothetical data for a reaction involving a hydrazide, illustrating how reaction orders are determined.
| Experiment | Initial [Hydrazide] (M) | Initial [Reactant X] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10-3 |
| 2 | 0.20 | 0.10 | 4.0 x 10-3 |
| 3 | 0.10 | 0.20 | 8.0 x 10-3 |
Comparing experiments 1 and 2, doubling the hydrazide concentration doubles the rate, indicating the reaction is first-order with respect to the hydrazide. thesciencehive.co.uk
Comparing experiments 1 and 3, doubling the concentration of reactant X quadruples the rate, indicating the reaction is second-order with respect to X. thesciencehive.co.uk
The temperature dependence of the rate constant is described by the Arrhenius equation:
k = A * e-Ea/RT
where:
k is the rate constant.
A is the pre-exponential factor, which relates to the frequency of correctly oriented collisions. libretexts.org
Ea is the activation energy, the minimum energy required for a reaction to occur. libretexts.org
R is the ideal gas constant.
T is the absolute temperature in Kelvin. libretexts.org
The activation energy and pre-exponential factor can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. This yields a straight line with a slope of -Ea/R and a y-intercept of ln(A). libretexts.org The activation energy provides insight into the energy barrier of the reaction, a critical factor in understanding its mechanism. For instance, the thermal decomposition of hydrazine in an oxygen atmosphere has a determined activation energy of 64.9 ± 8.6 kJ mol-1. researchgate.net
Table of Arrhenius Parameters for a Hypothetical Hydrazide Reaction:
| Temperature (K) | Rate Constant, k (M-1s-1) | 1/T (K-1) | ln(k) |
| 300 | 0.05 | 0.00333 | -3.00 |
| 310 | 0.10 | 0.00323 | -2.30 |
| 320 | 0.18 | 0.00313 | -1.71 |
| 330 | 0.32 | 0.00303 | -1.14 |
From a plot of this data, the activation energy (Ea) and the pre-exponential factor (A) can be calculated.
Thermodynamic Characterization of Reactions and Interactions
Thermodynamics provides a framework for understanding the energy changes and spontaneity of reactions involving this compound.
The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: chemistrystudent.com
ΔG = ΔH - TΔS
ΔH (Enthalpy Change): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction. chemistrystudent.com
ΔS (Entropy Change): Measures the change in disorder or randomness of a system. A positive ΔS indicates an increase in disorder. chemistrystudent.com
ΔG (Gibbs Free Energy Change): A negative ΔG indicates a spontaneous (feasible) reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero means the system is at equilibrium. libretexts.orglumenlearning.com
The feasibility of a reaction can be temperature-dependent. For example, a reaction with a positive ΔH and a positive ΔS may become spontaneous at higher temperatures. chemguide.co.ukopenedmb.ca For the solvolysis of phenyl hydrazine hydrochloride, a related compound, the process is reported to be endothermic (positive ΔH). ekb.eg
Illustrative Thermodynamic Data for a Phenylhydrazine Reaction:
| Thermodynamic Parameter | Value | Interpretation |
| ΔH° | Positive | Endothermic reaction |
| ΔS° | Positive | Increase in disorder |
| ΔG° | Depends on Temperature | Spontaneity is temperature-dependent |
For a reversible reaction, the equilibrium constant (K) quantifies the ratio of products to reactants at equilibrium. It is related to the standard Gibbs free energy change by the equation:
ΔG° = -RT ln(K)
A large value of K (K > 1) indicates that the equilibrium lies to the right, favoring the formation of products. libretexts.org A small value of K (K < 1) suggests that the reactants are favored at equilibrium. libretexts.org The equilibrium constant is temperature-dependent, and this relationship is described by the van 't Hoff equation, which allows for the determination of the enthalpy change of the reaction from the variation of K with temperature.
Advanced Mechanistic Elucidation Techniques
Determining the step-by-step pathway of a reaction, its mechanism, often requires a combination of kinetic and thermodynamic data with advanced analytical techniques. For reactions involving this compound, these could include:
Spectroscopic Methods: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to identify and monitor the concentrations of reactants, products, and any stable intermediates over time. youtube.com
Isotope Labeling: By replacing an atom in a reactant with one of its isotopes (e.g., 14C for 12C, or 2H for 1H), the fate of that atom can be traced throughout the reaction, providing strong evidence for a particular mechanism. dalalinstitute.com
Intermediate Trapping: If a reactive intermediate is proposed, a "trapping" agent can be added to the reaction mixture. This agent is designed to react specifically with the intermediate, forming a stable, identifiable product. dalalinstitute.com For example, radical intermediates can be detected by using radical traps. researchgate.net
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and provide theoretical support for a proposed mechanism. nih.gov These computational approaches can also aid in the structural elucidation of complex organic compounds. acs.org
The acylation of phenylhydrazines, for instance, has been studied to understand the formation of diacylphenylhydrazines, with UV spectroscopy being a useful tool to determine the extent and site of acylation. wustl.edu Mechanistic studies on the reaction of aryl hydrazines have also proposed the generation of aryl radicals as key intermediates in certain transformations. acs.org
Isotope Effect Studies for Rate-Limiting Step Identification
Kinetic isotope effect (KIE) studies are a fundamental tool in mechanistic chemistry for determining the rate-limiting step of a reaction. This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For organic reactions involving this compound, one might theoretically probe the mechanism by isotopic labeling at various positions, such as the nitrogen or hydrogen atoms of the hydrazide group, or on the phenyl ring.
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, if the N-H bond of the hydrazide is broken during the slowest step of a reaction, substituting hydrogen with deuterium would be expected to decrease the reaction rate. The magnitude of this effect (kH/kD) can provide insight into the transition state geometry.
Secondary KIEs occur when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-limiting step. These effects are typically smaller and can provide information about changes in hybridization or the steric environment of the isotopic center during the reaction.
Without specific experimental data for this compound, a hypothetical data table for a reaction—such as an oxidation or condensation reaction—is presented below to illustrate the concept.
Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound
| Labeled Position | k_light / k_heavy | Interpretation |
| N'-H -Ph | 5.2 | Suggests N-H bond cleavage is part of the rate-determining step. |
| N-N' -Ph | 1.02 | Minor secondary isotope effect, indicating a change in the environment around the N' atom in the transition state. |
| Phenyl-d5 | 1.005 | Negligible effect, suggesting the phenyl ring is not directly involved in bond changes in the rate-limiting step. |
Note: The data in this table is purely illustrative and not based on experimental results for this compound.
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. nih.govucalgary.ca Solvents can affect the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and polarizability. nih.gov
For reactions involving a polar molecule like this compound, the solvent polarity can play a crucial role. Polar protic solvents, which can act as hydrogen bond donors (e.g., water, ethanol), can solvate both cations and anions effectively. ucalgary.ca In contrast, polar aprotic solvents (e.g., DMSO, DMF) possess dipoles but lack acidic protons, making them good at solvating cations but not anions. ucalgary.ca Nonpolar solvents would be expected to have a different effect altogether.
The effect of the solvent on a reaction is often rationalized by considering the relative solvation of the reactants and the transition state. If the transition state is more stabilized by the solvent than the reactants, the reaction rate will increase. Conversely, if the reactants are more stabilized, the rate will decrease.
A study on the reaction of aldehydes and ketones with a hydrazide-bound scavenger resin showed that solvent polarity influenced the reaction kinetics, with more polar solvents sometimes leading to slower reactions, especially for less reactive molecules. nih.gov In some cases, for molecules with α,β-unsaturation, polar solvents led to higher yields without significantly affecting the reaction rates. nih.gov
To illustrate how solvent properties might affect a hypothetical reaction of this compound, a data table is provided below. This table outlines potential rate constants in solvents with varying dielectric constants and hydrogen bonding capabilities.
Hypothetical Solvent Effects on the Rate of a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Solvent Type | Plausible Interpretation |
| Hexane | 1.9 | 1 | Nonpolar | Baseline rate in a non-interacting solvent. |
| Dichloromethane | 9.1 | 15 | Polar Aprotic | Increased rate suggests stabilization of a polar transition state. |
| Acetone | 21 | 50 | Polar Aprotic | Further rate increase with higher polarity. |
| Ethanol | 24.5 | 35 | Polar Protic | Rate is lower than in acetone, possibly due to strong solvation of the hydrazide reactant, hindering its reactivity. |
| Water | 80.1 | 20 | Polar Protic | Significant hydrogen bonding with the reactant may stabilize it more than the transition state, slowing the reaction. |
Note: This data is hypothetical and serves to illustrate the principles of solvent effects. It is not based on measured rates for this compound.
Further research, including experimental studies, would be necessary to determine the actual kinetic and mechanistic behavior of this compound.
Advanced Analytical Methodologies for Complex System Characterization
Chromatographic Techniques for Separation and Purity Profiling in Complex Mixtures
Chromatographic methods are fundamental for the separation of N'-phenyloctadecanehydrazide from complex mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Given the relatively low volatility and polar nature of the hydrazide group, HPLC is a highly suitable technique for the analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for non-polar to moderately polar compounds.
Method development for this compound would involve the careful selection of a stationary phase, mobile phase, and detector. A C18 or a phenyl-hexyl column would likely provide good retention and selectivity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, run in a gradient elution mode to ensure adequate separation from both more and less polar impurities. UV detection would be effective due to the presence of the phenyl group, which absorbs in the UV region.
Validation of the developed HPLC method is critical to ensure its reliability and would include the assessment of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation in the heated injector and column. Therefore, a derivatization step is typically required to convert the hydrazide into a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the hydrazide nitrogens with trimethylsilyl (TMS) groups.
The resulting TMS-derivative of this compound would be amenable to GC-MS analysis. A non-polar capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase, would be suitable for separation. The mass spectrometer detector provides high sensitivity and selectivity, allowing for trace-level analysis and structural confirmation through the fragmentation pattern of the derivative.
Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), then 10 °C/min to 320 °C (hold 10 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Derivatizing Agent | BSTFA with 1% TMCS |
Advanced Electrophoretic Techniques for Heterogeneity Analysis
Electrophoretic techniques offer alternative separation mechanisms based on the charge and size of molecules in an electric field and can be particularly useful for analyzing the heterogeneity of this compound samples.
Capillary Electrophoresis (CE) for Charge and Size-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound, particularly if the molecule can be ionized. The hydrazide group can be protonated in an acidic buffer, allowing for separation in Capillary Zone Electrophoresis (CZE) mode. The separation is based on the charge-to-size ratio of the analyte.
Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The use of organic modifiers in the BGE can help to improve the solubility of the long alkyl chain and enhance separation selectivity. Detection is typically performed using a UV detector integrated into the CE instrument.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures.
LC-NMR and LC-FT-ICR-MS for Online Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides a direct link between chromatographic separation and structural elucidation by NMR. After separation by HPLC, the eluent containing the peak of interest, such as this compound, is directed into the NMR spectrometer. This allows for the acquisition of detailed structural information, including ¹H and ¹³C NMR spectra, which can confirm the connectivity of the phenyl, octadecane (B175841), and hydrazide moieties.
Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (LC-FT-ICR-MS) is another powerful hyphenated technique that combines the separation power of HPLC with the ultra-high resolution and mass accuracy of an FT-ICR mass spectrometer. This enables the precise determination of the elemental composition of this compound and its impurities, providing a high degree of confidence in their identification. The high resolving power of FT-ICR-MS is also invaluable for separating and identifying isobaric interferences.
Coupled Spectroscopic and Imaging Techniques for Spatiotemporal Analysis
The comprehensive characterization of complex systems necessitates analytical methodologies capable of providing both molecular specificity and spatial distribution information over time. The spatiotemporal analysis of compounds such as this compound within intricate matrices, for instance, in biological tissues or advanced material composites, can be effectively achieved through the synergistic coupling of spectroscopic and imaging techniques. This approach offers a multi-faceted understanding of the analyte's localization, concentration dynamics, and interactions with its surrounding environment. nih.gov
Techniques such as Mass Spectrometry Imaging (MSI) combined with vibrational spectroscopy (like Raman or Infrared spectroscopy) are at the forefront of multimodal imaging. nih.gov These methods allow for the acquisition of complementary data from the same sample area. While MSI provides precise molecular weight information and is capable of distinguishing between different chemical species, vibrational spectroscopy offers insights into the chemical bond structure and molecular conformation.
For a molecule like this compound, MSI can be employed to map its distribution. Techniques such as Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful tools for surface analysis. nih.gov In a hypothetical study investigating the penetration of this compound into a polymeric matrix, DESI-MSI could be used to visualize the concentration gradient of the compound from the surface to the bulk of the material over time.
Complementing the MSI data, confocal Raman spectroscopy could be simultaneously applied to the same sample region. This would provide information on the conformational state of the long octadecane chain and potential interactions of the phenylhydrazide moiety with the polymer. For example, shifts in the characteristic vibrational bands of this compound could indicate specific molecular interactions. The ability of confocal Raman spectroscopy to acquire in-depth information without damaging the sample is particularly advantageous for creating 3D profiles, which can then guide a more targeted MSI analysis. nih.gov
The data obtained from such a coupled approach can be extensive and is often represented in the form of chemical images and correlated data tables. Below are illustrative data tables that one might expect from a spatiotemporal analysis of this compound diffusion into a model system.
Table 1: Time-Resolved DESI-MSI Analysis of this compound Penetration
| Time (hours) | Penetration Depth (μm) | Average Signal Intensity (a.u.) |
| 1 | 50 ± 5 | 8.5 x 10^4 |
| 6 | 150 ± 10 | 6.2 x 10^4 |
| 12 | 280 ± 15 | 4.1 x 10^4 |
| 24 | 500 ± 20 | 2.5 x 10^4 |
| 48 | 850 ± 25 | 1.0 x 10^4 |
This interactive table presents hypothetical data from a DESI-MSI experiment tracking the diffusion of this compound into a material over 48 hours. The signal intensity of the molecular ion corresponding to the compound is measured at different depths from the surface.
Table 2: Correlated Raman Spectroscopy Data for this compound
| Penetration Depth (μm) | C-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Phenyl Ring Mode (cm⁻¹) |
| 0 (Surface) | 2918 | 3305 | 1602 |
| 250 | 2920 | 3310 | 1600 |
| 500 | 2922 | 3315 | 1598 |
| 750 | 2925 | 3320 | 1596 |
| 1000 (Bulk) | 2928 | 3325 | 1595 |
This interactive table shows potential shifts in key Raman vibrational bands of this compound at different penetration depths. These shifts could be interpreted as changes in the molecular environment and intermolecular interactions.
The integration of these datasets provides a more complete picture than either technique could alone. The MSI data quantitatively maps the distribution, while the Raman data offers qualitative insights into the molecular state of this compound within the system. This coupled approach is invaluable for understanding the behavior of such amphiphilic molecules in complex environments, with applications ranging from drug delivery to materials science.
Future Directions and Emerging Research Avenues for N Phenyloctadecanehydrazide
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules with tailored properties. For N'-phenyloctadecanehydrazide, these computational tools can accelerate the exploration of its potential applications by predicting its behavior and guiding the synthesis of novel derivatives.
Predictive models can be developed to forecast the bioactive properties of this compound and its analogs. nih.govrsc.orgnih.gov By training algorithms on datasets of molecules with known biological activities, it is possible to create models that can screen virtual libraries of this compound derivatives for potential therapeutic applications. Deep learning-based approaches, for instance, can be employed to assess natural compounds for their potential against various diseases. plos.org This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing candidates for synthesis and experimental testing.
Below is an interactive data table illustrating a hypothetical output from a predictive model for this compound derivatives.
| Derivative | Predicted Bioactivity (pIC50) | Predicted Toxicity (LD50, mg/kg) | Druglikeness Score |
| This compound | 6.2 | >2000 | 0.75 |
| N'-(4-chlorophenyl)octadecanehydrazide | 7.1 | 1500 | 0.82 |
| N'-(4-methoxyphenyl)octadecanehydrazide | 6.8 | >2000 | 0.79 |
| N'-(4-nitrophenyl)octadecanehydrazide | 7.5 | 1200 | 0.85 |
Development of Bio-Inspired and Biomimetic Systems based on this compound Scaffolds
The amphiphilic nature of this compound, with its long hydrophobic octadecyl tail and more polar phenylhydrazide head, makes it an excellent candidate for the construction of bio-inspired and biomimetic systems. These systems aim to mimic biological structures and processes to achieve advanced functionalities.
One promising area is the development of self-assembling systems for drug delivery. The amphiphilic character of this compound could enable it to form micelles or vesicles in aqueous environments, encapsulating hydrophobic drug molecules within their core. These nano-carriers could potentially improve the solubility and bioavailability of poorly water-soluble drugs, offering a targeted and controlled release. The phenyl group offers a site for further functionalization to attach targeting ligands, enabling the specific delivery of therapeutic agents to diseased cells or tissues.
Furthermore, this compound and its derivatives could serve as building blocks for the creation of biomimetic scaffolds for tissue engineering. The long aliphatic chains can mimic the lipid components of the extracellular matrix, providing a supportive environment for cell growth and proliferation. The hydrazide group can be used for chemical cross-linking to form stable hydrogels or for the covalent attachment of bioactive molecules, such as growth factors or cell adhesion peptides, to promote tissue regeneration.
The following table provides a conceptual overview of potential biomimetic systems utilizing this compound.
| Biomimetic System | Potential Application | Key Feature of this compound |
| Micellar Nanocarriers | Drug Delivery | Amphiphilicity for encapsulation of hydrophobic drugs |
| Functionalized Vesicles | Targeted Therapy | Phenyl group for attachment of targeting moieties |
| Cross-linked Hydrogels | Tissue Engineering | Hydrazide group for scaffold formation |
| Bioactive Scaffolds | Regenerative Medicine | Aliphatic chain mimicking the extracellular matrix |
Sustainable Chemical Manufacturing and Circular Economy Considerations
The principles of green chemistry and the circular economy are increasingly guiding the development of chemical manufacturing processes. Future research on this compound should focus on sustainable synthesis routes and its potential role within a circular economic model.
The production of this compound traditionally involves the use of octadecanoic acid (stearic acid), a fatty acid that can be sourced from renewable biomass. Future research could focus on utilizing waste streams from agriculture or the food industry as a source for stearic acid, thereby reducing the environmental footprint of the synthesis. The hydrocracking of n-heptadecane, a related long-chain alkane, into valuable products like sustainable aviation fuel, demonstrates the potential for valorizing long-chain hydrocarbons. nih.gov
In the context of a circular economy, the lifecycle of products containing this compound should be considered. For applications such as in agrochemical formulations, designing for biodegradability will be crucial to prevent environmental accumulation. The nitrogen content in the hydrazide moiety also presents an opportunity for its recovery and reuse, aligning with the principles of a circular nitrogen economy. mdpi.com Research into the biodegradation pathways of this compound and the potential for nutrient recovery from its degradation products would be a valuable contribution to sustainable chemistry. For example, in a circular economy model, nitrogen and phosphorus from waste streams can be captured and reused as fertilizers. ucc.ie
The table below outlines key considerations for the sustainable production and lifecycle of this compound.
| Sustainability Aspect | Research Focus | Potential Benefit |
| Feedstock Sourcing | Use of waste biomass for stearic acid production | Reduced reliance on virgin resources |
| Synthesis Process | Catalytic methods, use of green solvents | Minimized waste generation and energy consumption |
| Product Lifecycle | Design for biodegradability | Prevention of environmental pollution |
| End-of-Life | Nutrient recovery (nitrogen) | Contribution to a circular nitrogen economy |
Exploration of this compound in Novel Scientific Disciplines
The unique combination of a long aliphatic chain, a phenyl ring, and a reactive hydrazide group in this compound opens up possibilities for its application in a variety of scientific fields beyond traditional chemistry and biology.
In the field of materials science, the self-assembly properties of this compound could be harnessed to create novel supramolecular materials with ordered nanostructures. These materials could find applications in areas such as organic electronics, sensing, and catalysis. The ability to tune the self-assembly through chemical modification of the phenyl ring or the hydrazide group could allow for the creation of materials with tailored optical or electronic properties. The study of supramolecular chemistry of functionalized macrocycles provides a framework for designing such complex systems. nih.gov
In nanotechnology, this compound could be used as a surface modifying agent for nanoparticles, improving their dispersibility in organic media and providing a platform for further functionalization. The long octadecyl chain can provide a stabilizing steric barrier, while the phenylhydrazide group can be used to attach other molecules of interest.
In agrochemical research, beyond its potential as a bioactive ingredient, this compound could be explored as a component in advanced formulation technologies. Its amphiphilic nature could be beneficial for the formulation of poorly soluble pesticides, enhancing their stability and efficacy. The development of predictive models for the bioactivity of small molecules is also highly relevant to the agrochemical field. rsc.org
The following table presents potential novel applications of this compound in different scientific disciplines.
| Scientific Discipline | Potential Application | Rationale |
| Supramolecular Chemistry | Design of functional organic materials | Self-assembly into ordered nanostructures |
| Nanotechnology | Surface modification of nanoparticles | Improved dispersibility and functionalization |
| Agrochemicals | Advanced pesticide formulations | Enhanced stability and efficacy of active ingredients |
| Advanced Materials | Development of responsive materials | Tunable properties through chemical modification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
